molecular formula C29H27ClN4O2S2 B2877415 4-(2-(4-chlorophenylsulfonamido)-1,2-dihydroacenaphthylen-1-yl)-N-phenylpiperazine-1-carbothioamide CAS No. 385417-92-5

4-(2-(4-chlorophenylsulfonamido)-1,2-dihydroacenaphthylen-1-yl)-N-phenylpiperazine-1-carbothioamide

Cat. No.: B2877415
CAS No.: 385417-92-5
M. Wt: 563.13
InChI Key: GCRCSGPUZRHKPJ-UHFFFAOYSA-N
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Description

4-(2-(4-chlorophenylsulfonamido)-1,2-dihydroacenaphthylen-1-yl)-N-phenylpiperazine-1-carbothioamide is a complex organic compound that features a combination of sulfonamide, acenaphthylene, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-chlorophenylsulfonamido)-1,2-dihydroacenaphthylen-1-yl)-N-phenylpiperazine-1-carbothioamide typically involves multiple steps:

    Formation of the Acenaphthylene Intermediate: The initial step involves the preparation of 1,2-dihydroacenaphthylene through a Diels-Alder reaction between naphthalene and a suitable dienophile.

    Sulfonamide Formation: The intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide derivative.

    Piperazine Introduction: The sulfonamide intermediate is further reacted with N-phenylpiperazine under reflux conditions to introduce the piperazine moiety.

    Carbothioamide Formation: Finally, the compound is treated with thiocarbonyldiimidazole to form the carbothioamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-chlorophenylsulfonamido)-1,2-dihydroacenaphthylen-1-yl)-N-phenylpiperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate

Properties

IUPAC Name

4-[2-[(4-chlorophenyl)sulfonylamino]-1,2-dihydroacenaphthylen-1-yl]-N-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27ClN4O2S2/c30-21-12-14-23(15-13-21)38(35,36)32-27-24-10-4-6-20-7-5-11-25(26(20)24)28(27)33-16-18-34(19-17-33)29(37)31-22-8-2-1-3-9-22/h1-15,27-28,32H,16-19H2,(H,31,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRCSGPUZRHKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2C(C3=CC=CC4=C3C2=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)Cl)C(=S)NC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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